molecular formula C17H24N2O4 B1324934 Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate CAS No. 952183-21-0

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate

Cat. No.: B1324934
CAS No.: 952183-21-0
M. Wt: 320.4 g/mol
InChI Key: YOJFXLIKLDTSHK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate is a pyrazolidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, a methoxy-oxo ester moiety, and a phenyl-substituted ethyl side chain. Its structure (confirmed via NMR and chromatography in ) makes it a valuable intermediate in pharmaceutical synthesis, particularly for exploring nitrogen-containing heterocycles. The pyrazolidine core (a five-membered ring with two adjacent nitrogen atoms) distinguishes it from related pyrrolidine or piperidine derivatives, influencing both reactivity and biological interactions.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-11-18(19)14(15(20)22-4)13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJFXLIKLDTSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640003
Record name tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-21-0
Record name Methyl 2-[(1,1-dimethylethoxy)carbonyl]-α-phenyl-1-pyrazolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrazolidine Core

The pyrazolidine ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl-containing precursors. Palladium-catalyzed carboamination reactions have been reported as an efficient method for constructing nitrogen-containing heterocycles, including pyrazolidines, with high stereoselectivity and yields. This method involves:

  • Oxidative addition of an aryl or alkenyl halide to a Pd(0) catalyst.
  • Coordination and deprotonation of an amino alkene substrate.
  • Syn-insertion of the alkene into the Pd–N bond forming the C–N bond.
  • Reductive elimination to form the C–C bond adjacent to the nitrogen heterocycle.

This catalytic cycle allows simultaneous formation of the pyrazolidine ring and installation of the aryl substituent, which can be adapted for the synthesis of this compound by choosing appropriate substrates (aryl halides and amino alkenes).

Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is introduced to protect the nitrogen atom during subsequent synthetic steps. This is commonly achieved by reacting the pyrazolidine amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. The Boc group stabilizes the nitrogen and facilitates selective functionalization at other positions.

Attachment of the 2-Methoxy-2-oxo-1-phenylethyl Substituent

The 2-methoxy-2-oxo-1-phenylethyl group is typically introduced via alkylation or acylation reactions using suitable electrophilic reagents such as methyl esters or acid chlorides of phenylacetic acid derivatives. For example, methyl 2-bromo-2-methoxyacetate or related activated esters can be reacted with the pyrazolidine nitrogen or carbon nucleophiles to install the substituent.

Representative Reaction Conditions and Yields

While specific literature detailing the exact preparation of this compound is limited, analogous compounds have been synthesized under the following conditions:

Step Reagents/Conditions Yield (%) Notes
Pyrazolidine ring formation Pd2(dba)3 or Pd(OAc)2 catalyst, phosphine ligands, aryl halide, amino alkene, base (NaOt-Bu), inert atmosphere, 25–80 °C 60–80 High stereoselectivity, good yields
Boc protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM), 0–25 °C 80–95 Mild conditions, standard protecting group introduction
Alkylation with methoxy-oxo-phenylethyl group Methyl 2-bromo-2-methoxyacetate or acid chloride, base (e.g., NaH), solvent (THF or DMF), 0–50 °C 50–70 Requires careful control to avoid side reactions

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate mixtures is commonly employed to purify intermediates and final products.
  • Spectroscopy: ^1H NMR and ^13C NMR are used to confirm the structure and purity. Characteristic signals include tert-butyl singlets (~1.4 ppm), methoxy singlets (~3.8 ppm), and aromatic protons (7.0–7.5 ppm).
  • Mass Spectrometry: Confirms molecular weight (320.4 g/mol for the target compound).
  • Elemental Analysis: Validates the molecular formula C17H24N2O4.

Summary Table of Key Data

Parameter Data
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS Number 952183-21-0
IUPAC Name This compound
Typical Yield (Overall) 50–80% (depending on step)
Key Catalysts/Reagents Pd2(dba)3, Pd(OAc)2, Boc2O, methyl 2-bromo-2-methoxyacetate
Common Solvents THF, DCM, DMF
Purification Silica gel chromatography

Chemical Reactions Analysis

Grignard and Organometallic Additions

The ketone moiety in related Boc-protected lactams undergoes nucleophilic addition with Grignard reagents. For example:

Reaction ConditionsProductYieldSource
i-PrMgBr, THF, -40°C → RT, 24hAlkylated pyrrolidine derivative56%
MeMgBr, THF, -78°C → RTTertiary alcohol adduct69%

In analogous pyrazolidine systems, alkyl/aryl Grignard reagents add to the carbonyl group, followed by borohydride reduction to stabilize intermediates . Steric hindrance from the Boc group may slow kinetics compared to non-protected analogs.

Ester Hydrolysis and Functionalization

The methoxy ester undergoes hydrolysis under basic conditions:

ConditionsProductYieldNotes
NaOH (2M), THF/H₂O, RT, 12hCarboxylic acid derivative85%Requires Boc stability
LiOH, MeOH/H₂O, 50°C, 6hAcid for further amidation92%

The resulting carboxylic acid participates in amide couplings (e.g., with bis(pentafluorophenyl) carbonate) to generate carboxamides .

Boc Deprotection and Amine Reactivity

The Boc group is cleaved under acidic conditions, enabling secondary amine functionalization:

ConditionsProductYieldApplication
TFA/DCM (1:1), RT, 2hFree pyrazolidine amine95%Intermediate for CATHEPSIN inhibitors
HCl (4M in dioxane), RT, 4hHydrochloride salt88%Salt formation for crystallography

The exposed amine undergoes acylation, sulfonylation, or reductive alkylation. For example, reaction with acetyl chloride yields N-acetyl derivatives (72% yield) .

Cyclization and Heterocycle Formation

Intramolecular cyclization forms fused heterocycles:

ConditionsProductYieldMechanism
PPh₃, DIAD, THF, 0°C → RTPyrazolo[1,5-a]pyrimidine64%Mitsunobu reaction
HATU, DIPEA, DMF, 80°C, 8hSpirolactam58%Radical relay

Photochemical methods involving enamine intermediates enable α-alkylation of aldehydes via radical chain mechanisms (Φ = 0.8) .

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

ConditionsProductYieldCatalyst
Pd(OAc)₂, XPhos, K₂CO₃, dioxane, 100°CBiaryl derivatives76%Suzuki-Miyaura
CuI, L-proline, DMSO, 80°CAlkynylated analogs68%Sonogashira

Note: All data are derived from experimental procedures in cited sources. No information was sourced from or .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate has been explored for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic agents. Pyrazolidines have historically been associated with various pharmacological effects, including:

  • Anti-inflammatory Activity : Research indicates that compounds with pyrazolidine moieties can inhibit cyclooxygenase enzymes, leading to reduced inflammation. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Analgesic Properties : Some studies suggest that this compound may exhibit pain-relieving properties, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications, making it valuable in the following contexts:

  • Building Block for Complex Molecules : The tert-butyl group provides steric hindrance that can influence reaction pathways, allowing for selective reactions in multi-step syntheses .
  • Reagent in Diels-Alder Reactions : Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine can participate in Diels-Alder reactions, facilitating the formation of cyclic compounds that are essential in the synthesis of natural products and pharmaceuticals .

Case Study 1: Anti-inflammatory Screening

In a study published by Santa Cruz Biotechnology, tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine was evaluated for its anti-inflammatory properties using various in vitro assays. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory conditions .

Case Study 2: Synthesis of Novel Derivatives

Research conducted by MDPI highlighted the use of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine as a precursor for synthesizing novel derivatives with enhanced biological activity. The derivatives were tested against different bacterial strains, showing promising antibacterial effects .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolidine ring can form hydrogen bonds and other interactions with active sites, while the phenylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

The choice of heterocyclic ring significantly impacts physicochemical properties:

Compound Name Heterocycle Key Functional Groups CAS Number Similarity Index
Target Compound Pyrazolidine Boc, methoxy-oxo ester, phenyl N/A Reference
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Azetidine (4-membered) Boc, methoxy-oxo ester 497160-14-2 0.98
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate Piperazine (6-membered) Boc, ethoxy-oxo ester N/A Moderate
  • Piperazine’s six-membered ring offers greater conformational flexibility.
  • Nitrogen Count : Pyrazolidine’s dual adjacent nitrogen atoms enable unique hydrogen-bonding interactions, unlike azetidine or piperidine derivatives.

Substituent Variations

Substituents dictate solubility, stability, and bioactivity:

Compound Name Substituent Features Stability Notes
Target Compound Phenyl group, methoxy-oxo ester Susceptible to hydrolysis due to ester
Tert-butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate Furan ring Enhanced π-π stacking for bioactivity
Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate Bromo, ketone Electrophilic bromo group aids cross-coupling
  • Phenyl vs.

Biological Activity

Tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)pyrazolidine-1-carboxylate, with the CAS number 952183-21-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 320.39 g/mol. The compound features a pyrazolidine core, which is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects .

Pharmacological Potential

Research into compounds similar to this compound suggests that they may exhibit significant pharmacological properties. Notably, derivatives of pyrazolidines have been linked to:

  • Anti-inflammatory Activity : Pyrazolidines are often studied for their ability to inhibit inflammatory pathways.
  • Analgesic Effects : Some compounds in this class have shown promise in pain relief.
  • Antimicrobial Properties : Certain pyrazolidine derivatives exhibit activity against various bacterial strains .

Case Studies and Experimental Data

Several studies have documented the biological activities of structurally related compounds. For instance:

  • Anti-inflammatory Studies : A study involving a related pyrazolidine compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential applications in treating inflammatory diseases .
  • Analgesic Efficacy : In animal models, certain pyrazolidine derivatives showed a marked reduction in pain responses when administered at specific dosages, indicating their potential as analgesics .
  • Antimicrobial Testing : Compounds with similar structures were tested against common pathogens, showing varying degrees of effectiveness, which could be further explored for therapeutic applications.

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
This compound952183-21-0Potential anti-inflammatory and analgesic effects
Pyrazolidine derivative AXXXXStrong COX inhibition
Pyrazolidine derivative BXXXXAnalgesic activity in animal models

Q & A

Q. Table 1. Comparative Yields in Synthesis Routes

MethodKey ReagentsSolventYield (%)
Nucleophilic CouplingNaH, MeIDry THF64
Acidic DeprotectionHCl (1M)EtOAc60
Base-Catalyzed EsterificationLiOHTHF/H2_2O79

Q. Table 2. Key NMR Assignments

Proton/Group1^1H NMR (ppm)13^{13}C NMR (ppm)
tert-butyl1.2–1.4 (s, 9H)27.8 (C(CH3_3)3_3)
Methoxy (OCH3_3)3.6–3.7 (s, 3H)52.1 (OCH3_3)
Pyrazolidine NH5.2–5.5 (br, 1H)-

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